N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
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Overview
Description
“N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 2304583-91-1 . It has a molecular weight of 232.73 . The compound is a yellow to brown solid .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies . For instance, a series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .Molecular Structure Analysis
The structure of this compound consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Physical And Chemical Properties Analysis
“N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide” is a yellow to brown solid . It has a molecular weight of 232.73 . The IUPAC name is N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride .Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its antifungal and antibacterial activities against various strains of fungi and bacteria. It shows promise as a potential antimicrobial agent due to its efficacy in inhibiting the growth of these microorganisms .
Antitubulin Agents
In the search for new antitubulin agents, derivatives of this compound have been synthesized. These agents are crucial in cancer therapy as they inhibit microtubule polymerization, which is essential for cell division. The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton has shown interesting activities in inhibiting both microtubule assembly and cell proliferation .
Chemical Synthesis
The compound serves as a core structure for synthesizing various derivatives with potential biological activities. For instance, the synthesis process involves the use of ethanol and other reagents to create new compounds with potential therapeutic applications .
Pharmaceutical Research
Due to its biological activities, this compound is of interest in pharmaceutical research for developing new drugs. Its derivatives could lead to new treatments for diseases where bacterial infections or uncontrolled cell growth are involved .
Chemical Industry Applications
The compound and its derivatives are also relevant in the chemical industry for the development of new materials or chemical processes. For example, it can be used to create compounds with specific properties required in manufacturing or other industrial applications .
Future Directions
Pyridine-based molecules, which this compound is a part of, have been consistently incorporated in a diverse range of drug candidates approved by the FDA . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Mechanism of Action
Target of Action
A related compound, prasugrel, is known to bind irreversibly toP2Y12 receptors . These receptors play a crucial role in platelet aggregation, a key process in blood clotting.
Mode of Action
This interaction reduces the aggregation of platelets, thereby inhibiting blood clotting .
Biochemical Pathways
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may affect cell cycle regulation pathways.
Pharmacokinetics
The compound has a predicted density of1.143±0.06 g/cm3 . It is also soluble in water and ethanol , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may inhibit cell division and proliferation.
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at2–8 °C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.
properties
IUPAC Name |
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6(12)11-9-4-7-2-3-10-5-8(7)13-9/h4,10H,2-3,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESREUUHJVXJNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(S1)CNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide |
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